2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one
Overview
Description
“2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one” is a chemical compound with the molecular formula C9H8BrClO2 . It is a derivative of α-haloketone and has been tested for inhibiting protein tyrosine phosphatase SHP-1 and PTP1B .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom (Br), a chlorine atom (Cl), a methoxy group (OCH3), and a phenyl group (C6H5) attached to an ethanone backbone . The InChI code is 1S/C9H8BrClO2/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4H,5H2,1H3 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 263.52 . Its melting point is between 99-101 degrees Celsius . The IUPAC name is 2-bromo-1-(3-chloro-4-methoxyphenyl)ethanone .Mechanism of Action
Target of Action
Compounds like “2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one” often interact with proteins in the body, such as enzymes or receptors. The specific targets would depend on the structure of the compound and its chemical properties .
Mode of Action
The compound could interact with its target in several ways. It might inhibit an enzyme, activate a receptor, or interfere with a biochemical pathway. The bromine atom in the compound could potentially be involved in electrophilic aromatic substitution reactions .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its specific target. For example, if it targets an enzyme involved in a metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of a methoxy group might influence its solubility and therefore its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cell signaling to effects on cell growth or survival .
Action Environment
Various environmental factors can influence the action, efficacy, and stability of the compound. These can include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells or tissues .
Biochemical Analysis
Biochemical Properties
The role of 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one in biochemical reactions is significant. It is known to be a potent protein tyrosine phosphatase inhibitor . This means it can interact with enzymes such as protein tyrosine phosphatases, potentially altering their activity. The nature of these interactions is covalent, and the compound can permeate cells .
Cellular Effects
This compound can have profound effects on various types of cells and cellular processes. As a protein tyrosine phosphatase inhibitor, it can influence cell function by modulating cell signaling pathways
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its inhibition of protein tyrosine phosphatases It exerts its effects at the molecular level by binding to these enzymes, potentially inhibiting or activating them This can lead to changes in gene expression
Properties
IUPAC Name |
2-bromo-1-(3-chloro-4-methoxyphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMMLGVIZOHKSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CBr)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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